Evidence Dimension 1: Indoline Acetamide-Thiazole Linker Topology vs. 7-Aroyl-Aminoindoline Antitubulin Scaffold
The target compound possesses a flexible 2‑oxoethyl linker connecting the indoline nitrogen to the thiazole C4 position, in contrast to the 7‑aroyl‑aminoindoline‑1‑benzenesulfonamide series (exemplified by Compound 15) where the aroylamino group is directly attached at the indoline C7 position. The patented indoline‑sulfonamide family (US 20080058386) discloses generic formula (I) with R² at the indoline N1 position linked through carbonyl, methylene, or sulfonyl bridges; the specific acetamide‑thiazole extension of the target compound is structurally claimed within that patent genus [1]. Quantitative activity is available for structurally related, but not identical, comparators: Compound 15 (7‑aroyl‑aminoindoline‑1‑benzenesulfonamide) inhibits tubulin polymerization with IC₅₀ = 1.1 μM and suppresses human cancer cell growth with IC₅₀ values of 8.6–10.8 nM across KB, MKN45, H460, HT29, and TSGH lines [2]. No direct tubulin polymerization IC₅₀ is available for the target compound itself. However, the patent specification explicitly associates indoline‑sulfonamides containing a thiazole‑linked acetamide side chain with tubulin polymerization inhibition in claims 1–5 [1].
| Evidence Dimension | Tubulin polymerization inhibition (biochemical assay) |
|---|---|
| Target Compound Data | No quantitative tubulin polymerization IC₅₀ reported; patent genus claims tubulin inhibition activity for indoline-sulfonamides encompassing this scaffold [1] |
| Comparator Or Baseline | Compound 15 (7‑aroyl‑aminoindoline‑1‑benzenesulfonamide): tubulin polymerization IC₅₀ = 1.1 μM; cancer cell panel IC₅₀ = 8.6–10.8 nM [2] |
| Quantified Difference | Not calculable; target compound lacks direct tubulin polymerization data. Structural divergence at indoline substitution position (N1‑acetamide‑thiazole vs. C7‑aroylamino) predicts distinct tubulin-binding pharmacophore geometry. |
| Conditions | In vitro tubulin polymerization assay (colchicine binding site); human cancer cell lines KB, MKN45, H460, HT29, TSGH, KB-vin10 [2] |
Why This Matters
Selection of the target compound over the established 7‑aroyl‑aminoindoline series is warranted only if the N1‑acetamide‑thiazole spatial orientation is hypothesized to alter colchicine‑site binding kinetics or overcome resistance mechanisms not addressed by C7‑modified analogs.
- [1] Liou, J.-P.; Chang, J.-Y.; Hsieh, H.-P. Indoline-sulfonamides compounds. U.S. Patent Appl. 20080058386, March 6, 2008. Claims 1–5. View Source
- [2] 7-Aroyl-aminoindoline-1-sulfonamides as a Novel Class of Potent Antitubulin Agents. J. Med. Chem. 2006, 49, 6656–6659. View Source
